2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
CAS No.: 2034278-39-0
Cat. No.: VC5941133
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319
* For research use only. Not for human or veterinary use.
![2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine - 2034278-39-0](/images/structure/VC5941133.png)
Specification
CAS No. | 2034278-39-0 |
---|---|
Molecular Formula | C15H16N4O2 |
Molecular Weight | 284.319 |
IUPAC Name | pyridin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C15H16N4O2/c20-14(13-6-1-2-7-16-13)19-10-3-5-12(11-19)21-15-17-8-4-9-18-15/h1-2,4,6-9,12H,3,5,10-11H2 |
Standard InChI Key | QHUHAZCLGXKVDC-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is [3-(pyrimidin-2-yloxy)piperidin-1-yl]-pyridin-2-ylmethanone, with a molecular formula of C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol. Key structural elements include:
-
Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Piperidine moiety: A six-membered saturated ring with one nitrogen atom.
-
Pyridine-2-carbonyl group: A pyridine ring substituted with a ketone at position 2, linked to the piperidine nitrogen.
The stereochemistry of the piperidine ring (e.g., chair conformation) and the spatial orientation of the pyridine carbonyl group influence its binding interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₈N₄O₂ | |
Molecular Weight | 298.34 g/mol | |
CAS Registry Number | Not publicly disclosed* | — |
XLogP3 (Lipophilicity) | ~2.1 (predicted) | — |
Hydrogen Bond Donors | 0 | Calculated |
Hydrogen Bond Acceptors | 5 | Calculated |
Note: The CAS number for the pyridine-2-carbonyl isomer remains undisclosed, whereas the pyridine-3-carbonyl analog is documented under CAS 2034400-84-3.
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis of 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine involves multi-step reactions, as inferred from structurally related compounds :
-
Core Formation:
-
Pyrimidine-ether linkage: A nucleophilic substitution reaction between 2-chloropyrimidine and 3-hydroxypiperidine under basic conditions (e.g., K₂CO₃) yields 3-(pyrimidin-2-yloxy)piperidine.
-
Carbonylation: The piperidine nitrogen is acylated with pyridine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
-
-
Purification:
-
Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the target compound.
-
Purity is confirmed via HPLC and NMR spectroscopy.
-
Table 2: Key Synthetic Intermediates
Intermediate | Role in Synthesis | Reference |
---|---|---|
2-Chloropyrimidine | Pyrimidine core precursor | |
3-Hydroxypiperidine | Ether linkage component | |
Pyridine-2-carbonyl chloride | Acylating agent |
Structural Analogues and Modifications
Modifications to the pyrimidine, piperidine, or pyridine moieties alter pharmacological activity:
-
Pyridine position: The 2-carbonyl isomer (target compound) vs. 3-carbonyl (e.g., VC7380469) affects target binding selectivity.
-
Piperidine substitution: Methyl or hydroxy groups at C4 of piperidine enhance solubility or metabolic stability .
-
Pyrimidine substitution: Amino or methyl groups at C4/C5 modulate kinase inhibitory potency .
Compound | Target | IC₅₀/EC₅₀ | Selectivity | Reference |
---|---|---|---|---|
CPL302253 (PI3Kδ) | PI3Kδ | 2.8 nM | >100x vs. PI3Kα/β/γ | |
US9073947B2 derivatives | BTK | <10 nM | — | |
Pyrido[1,2-c]pyrimidines | 5-HT₁A/SERT | 15–50 nM | Moderate |
Future Directions and Challenges
-
Isoform Selectivity: Optimizing the pyridine carbonyl position (2 vs. 3) could improve selectivity for kinases like BTK or PI3Kδ.
-
Delivery Systems: Inhalation or nanoparticle-based formulations may address solubility limitations for respiratory targets .
-
Preclinical Validation: In vivo efficacy and safety studies are needed to assess therapeutic potential in inflammation or oncology models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume